N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Applications
Catalyst-Free Synthesis of Pyrroloquinolines : A study detailed a catalyst-free synthesis method for pyrrolo[1,2-a]quinoline derivatives, highlighting an environmentally benign process with potential applications in organic synthesis and medicinal chemistry (Fule Wu et al., 2017).
Polymorphic Modifications for Diuretic Properties : Research on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide identified polymorphic modifications with strong diuretic properties, suggesting potential as a new hypertension remedy (S. Shishkina et al., 2018).
Microwave-Assisted Syntheses for N-Heterocycles : A microwave-assisted method for preparing N-heterocycles from O-phenyl oximes was developed, providing efficient access to various polycyclic systems, including quinolines, potentially useful in medicinal chemistry (Fernando Portela-Cubillo et al., 2008).
Potential Anticancer Agents
- Anilino-3H-pyrrolo[3,2-f]quinoline Derivative : A newly synthesized derivative was found to show high antiproliferative activity, acting through DNA intercalation, topoisomerase II inhibition, and cell cycle arrest, suggesting its potential as an anticancer agent (L. D. Via et al., 2008).
Enhanced Quinoline Biodegradation
- Biodegradation Acceleration : A study demonstrated that endogenous electron donors can accelerate the biodegradation of quinoline, a recalcitrant compound, by enhancing mono-oxygenation reactions, suggesting implications for environmental remediation strategies (Qi Bai et al., 2015).
properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-19-14-17-13-18(12-16-9-5-11-25(19)20(16)17)24-22(28)21(27)23-10-4-8-15-6-2-1-3-7-15/h1-3,6-7,12-13H,4-5,8-11,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGBNXVHMFBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCC4=CC=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide |
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